AChE reactivator 2
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Overview
Description
Acetylcholinesterase reactivator 2 is a synthetic organic compound developed as an antidote for acetylcholinesterase inhibition by organophosphorus nerve agents. This compound was designed to improve efficacy and brain penetrance compared to existing antidotes . It has shown promising results in in vitro assays, outperforming reference reactivators such as pralidoxime, HI-6, and obidoxime .
Preparation Methods
The synthesis of acetylcholinesterase reactivator 2 involves a two-step process. The first step is the creation of the monoquaternary compound, which is then followed by the addition of an appropriate heterocyclic agent . The reaction conditions typically involve the use of acetonitrile as a solvent, and the separation of the desired product from side products is achieved through crystallization
Chemical Reactions Analysis
Acetylcholinesterase reactivator 2 undergoes several types of chemical reactions, including nucleophilic substitution and hydrolysis. The compound’s oxime group is a key functional group that participates in these reactions. Common reagents used in these reactions include bromides and other halogenated compounds . The major products formed from these reactions are typically the reactivated acetylcholinesterase enzyme and the corresponding organophosphate conjugate .
Scientific Research Applications
Acetylcholinesterase reactivator 2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the reactivation mechanisms of acetylcholinesterase and to develop new antidotes for organophosphate poisoning . In biology, it is used to investigate the effects of organophosphorus nerve agents on the nervous system and to develop treatments for nerve agent exposure . In medicine, it is being explored as a potential treatment for conditions involving acetylcholinesterase inhibition, such as myasthenia gravis . Additionally, it has industrial applications in the development of flame retardants and other organophosphate-based products .
Mechanism of Action
The mechanism of action of acetylcholinesterase reactivator 2 involves the displacement of the phosphyl group from the active site of acetylcholinesterase. This is achieved through a nucleophilic attack by the oxime group, which cleaves the phosphate-ester bond formed between the organophosphate and acetylcholinesterase . This reactivation process restores the enzyme’s ability to hydrolyze acetylcholine, thereby reversing the toxic effects of organophosphate poisoning .
Comparison with Similar Compounds
Acetylcholinesterase reactivator 2 is compared to other similar compounds such as pralidoxime, HI-6, obidoxime, and trimedoxime . Unlike these compounds, acetylcholinesterase reactivator 2 has shown improved efficacy and brain penetrance in in vitro assays . This makes it a more promising candidate for treating organophosphate poisoning, particularly in cases where central nervous system penetration is crucial. The unique structural features of acetylcholinesterase reactivator 2, such as its heteroarenium moiety, contribute to its enhanced reactivation ability .
Properties
Molecular Formula |
C23H26ClN4O2+ |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
6-[4-[(7-chloro-1,2,3,4-tetrahydroacridin-10-ium-9-yl)amino]butyl]-2-[(E)-hydroxyiminomethyl]pyridin-3-ol |
InChI |
InChI=1S/C23H25ClN4O2/c24-15-8-10-20-18(13-15)23(17-6-1-2-7-19(17)28-20)25-12-4-3-5-16-9-11-22(29)21(27-16)14-26-30/h8-11,13-14,29-30H,1-7,12H2,(H,25,28)/p+1/b26-14+ |
InChI Key |
AEGVBHAVNJPGMI-VULFUBBASA-O |
Isomeric SMILES |
C1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)/C=N/O |
Canonical SMILES |
C1CCC2=[NH+]C3=C(C=C(C=C3)Cl)C(=C2C1)NCCCCC4=NC(=C(C=C4)O)C=NO |
Origin of Product |
United States |
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